2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde
Description
2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde is a phosphine-based ligand featuring a benzaldehyde backbone substituted with two 2-methoxyphenyl groups at the phosphorus center. This compound is structurally significant in coordination chemistry and catalysis due to its electron-rich phosphorus atom and steric bulk imparted by the methoxy substituents. The methoxy groups (-OCH₃) are electron-donating, enhancing the electron density at the phosphorus atom, which can influence catalytic activity and ligand-metal interactions.
Properties
CAS No. |
213999-85-0 |
|---|---|
Molecular Formula |
C21H19O3P |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-bis(2-methoxyphenyl)phosphanylbenzaldehyde |
InChI |
InChI=1S/C21H19O3P/c1-23-17-10-4-7-13-20(17)25(19-12-6-3-9-16(19)15-22)21-14-8-5-11-18(21)24-2/h3-15H,1-2H3 |
InChI Key |
FYVMSFSMZPYJMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2C=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde typically involves the reaction of 2-methoxyphenylphosphine with benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. Major products formed from these reactions include phosphine oxides, alcohols, and substituted derivatives.
Scientific Research Applications
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde exerts its effects involves its role as a ligand in catalytic reactions. The phosphine group coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Comparison with Similar Compounds
Key Insights :
- The steric profile of the 3,5-dimethylphenyl analog is higher due to methyl groups at the 3,5 positions, which may hinder substrate approach in catalysis.
Physical and Chemical Properties
Key Insights :
- The dimethylphenyl analog has a well-defined melting point (106–110°C), whereas data for the methoxy and phenyl analogs are unavailable.
- The methoxy variant’s solubility in polar solvents is anticipated to be higher than its phenyl or dimethylphenyl counterparts due to the polar -OCH₃ groups.
Biological Activity
2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde is a phosphine-derived compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a benzaldehyde moiety substituted with two methoxyphenyl groups attached to a phosphorus atom. Its structure can be represented as follows:
- IUPAC Name : 2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde
- Molecular Formula : C16H17O2P
- Molecular Weight : 286.28 g/mol
Antimicrobial Activity
Research indicates that compounds similar to 2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde exhibit antimicrobial properties. For instance, benzaldehyde derivatives have demonstrated activity against various bacteria, including Staphylococcus aureus and Bacillus anthracis, by disrupting bacterial cell membranes and enhancing the efficacy of antibiotics through permeability changes . The phosphine component may enhance this activity, suggesting a synergistic effect.
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Studies have demonstrated that certain phosphine derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases linked to oxidative damage.
Enzyme Inhibition
Preliminary studies suggest that 2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde may inhibit specific enzymes involved in metabolic pathways. For example, its structural similarity to other enzyme inhibitors indicates potential interactions with tyrosinase, an enzyme critical in melanin production . The inhibition of this enzyme could have implications for skin-related conditions and cosmetic applications.
The mechanisms through which 2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde exerts its biological effects are still under investigation. However, several hypotheses include:
- Membrane Disruption : Similar compounds have been shown to alter membrane permeability, facilitating the entry of other therapeutic agents.
- Enzyme Interaction : The phosphine group may interact with active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Radical Scavenging : The presence of methoxy groups may enhance the compound's ability to donate electrons, neutralizing free radicals.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
